Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)

(4R)-4-phenyl-1,3-oxazolidin-2-one structure
90319-52-1 structure
Product Name:(4R)-4-phenyl-1,3-oxazolidin-2-one
CAS No:90319-52-1
Molecular Formula:C9H9NO2
Molecular Weight:163.173262357712
MDL:MFCD00192393
CID:61395
PubChem ID:24865089

(4R)-4-phenyl-1,3-oxazolidin-2-one Properties

Names and Identifiers

    • (R)-4-Phenyloxazolidin-2-one
    • (R)-PH-OXAZOLIDINONE
    • (R)-(-)-4-Phenyl-2-o
    • -4-PHENYL-2-OXAZOLIDINONE
    • (4R)-PHENYL-2-OXAZOLIDINONE
    • (R)-4-PHENYL-2-OXAZOLIDINONE
    • (R)-4-Phenyl-1-Oxazolidinone
    • 4-(R)-2- phenyloxazolidinone
    • R-(-)-4-Phenyl-2-oxazolidinone
    • R)-(?)-4-Phenyl-2-oxazolidinone
    • (R)-(-)-4-Phenyl-2-oxazolidinone
    • (4R)-4-phenyl-1,3-oxazolidin-2-one
    • R)-(-)-4-Phenyl-2-oxazolidinone
    • R)-(−)-4-Phenyl-2-oxazolidinone
    • R-4-BENZYL-2-OXAZOLIDINONE
    • R-4-PHENYL-2-OXAZOLIDINONE
    • (R)-phenyl-2-oxazolidinone
    • 2-Oxazolidinone,4-phenyl-, (R)-
    • (-)-4-Phenyl-2-oxazolidinone
    • (4R)-(-)-4-Phenyl-2-oxazolidinone
    • (4R)-4-phenyl-2-oxazolidinone
    • (R)-4-Phenyl-1,3-oxazolidin-2-one
    • (R)-Phenyloxazolidinone
    • 4(R)-Phenyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-phenyl-, (4R)-
    • (R)-(-)-4-phenyloxazolidin-2-one
    • (R)-4-PHENYL-OXAZOLIDIN-2-ONE
    • (4R)-4-phenyloxazolidin-2-one
    • PubChem6077
    • KSC131O9D
    • 4alpha-Phenyloxazolidin-2-one
    • 4-(R)-Phenyloxazolidin-2-one
    • QDMNNMIOWVJVLY-QMMMGPOBSA-N
    • EBD40773
    • RW1870
    • AN
    • (4R)-4-Phenyl-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)
    • (R)-(-)-4-Phenyl-2-oxazolidinone, 98%
    • Q-200026
    • SCHEMBL445133
    • P1307
    • 4-Phenyl-2-oxazolidinone, (4R)-
    • CS-W017924
    • 86217-38-1
    • (S)-(+)-4-Phenyl-2-Oxazolidone
    • AC-26759
    • MFCD00192393
    • EN300-268400
    • SS-3215
    • D5L96WN6JQ
    • DTXSID50352627
    • 90319-52-1
    • (R)-(-)-4-phenyl-oxazolidin-2-one
    • AKOS006341989
    • NS00124623
    • J-502467
    • AKOS015840451
    • (4R)-4-phenyl-1,3-oxazolan-2-one
    • MDL: MFCD00192393
    • InChIKey: QDMNNMIOWVJVLY-QMMMGPOBSA-N
    • Inchi: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
    • SMILES: O=C1OC[C@@H](C2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 163.06300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 163.063329
  • Heavy Atom Count: 12
  • Complexity: 175
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.2
  • Tautomer Count: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • LogP: 1.79630
  • PSA: 38.33000
  • Refractive Index: -72 ° (C=1, AcOEt)
  • Boiling Point: 407°C at 760 mmHg
  • Melting Point: 131.0 to 133.0 deg-C
  • Flash Point: 200 oC
  • Color/Form: White to Yellow Solid
  • Stability/Shelf Life: N/A
  • Solubility: Not determined
  • Specific Rotation: -49.5 º (c=2, CHCl3)
  • Optical Activity: [α]25/D −48°, c = 2 in chloroform
  • Density: 1.2021 (rough estimate)

(4R)-4-phenyl-1,3-oxazolidin-2-one Security Information

(4R)-4-phenyl-1,3-oxazolidin-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4R)-4-phenyl-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0032UC-1g
(R)-4-Phenyloxazolidin-2-one
90319-52-1 97%
1g
$4.00 2025-02-19
A2B Chem LLC
AB42852-1g
(R)-(-)-4-Phenyl-2-oxazolidinone
90319-52-1 97%
1g
$4.00 2024-05-20
Aaron
AR00332O-1g
(R)-4-Phenyloxazolidin-2-one
90319-52-1 98%
1g
$2.00 2025-01-21
abcr
AB140732-5 g
(R)-(-)-4-Phenyl-2-oxazolidinone, 99%; .
90319-52-1 99%
5 g
€68.30 2023-07-20
Ambeed
A155508-5g
(R)-4-Phenyloxazolidin-2-one
90319-52-1 97%
5g
$6.0 2025-02-20
Apollo Scientific
OR8746-25g
(4R)-4-Phenyl-1,3-oxazolidin-2-one
90319-52-1 97%
25g
£10.00 2024-05-25
AstaTech
22502-5/G
(R)-4-PHENYL-OXAZOLIDIN-2-ONE
90319-52-1 97%
5/G
$10 2022-06-02
Chemenu
CM105021-250g
(4R)-4-phenyl-1,3-oxazolidin-2-one
90319-52-1 95%
250g
$*** 2023-05-29
ChemScence
CS-W017924-100g
(R)-4-Phenyloxazolidin-2-one
90319-52-1 99.90%
100g
$34.0 2022-04-26
Fluorochem
076021-1g
R)-(-)-4-Phenyl-2-oxazolidinone
90319-52-1 98%
1g
£10.00 2022-03-01

(4R)-4-phenyl-1,3-oxazolidin-2-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Nickel acetate ,  (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  overnight, rt
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 70 atm, 80 °C
Reference
Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity
Liu, Yuanhua; Yi, Zhiyuan; Yang, Xuanliang; Wang, Heng; Yin, Congcong; et al, ACS Catalysis, 2020, 10(19), 11153-11161

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium iodide ,  Palladium diiodide Solvents: Methanol
Reference
Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols
Gabriele, Bartolo; Salerno, Giuseppe; Brindisi, Donatella; Costa, Mirco; Chiusoli, Gian Paolo, Organic Letters, 2000, 2(5), 625-627

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-1,1′-bis(1,1-dimethylethyl)-2,2′-biphospholane-κP1… Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ;  16 h, 30 atm, rt
Reference
New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenation
Wang, Qingli; Tan, Xuefeng; Zhu, Ziyue; Dong, Xiu-Qin ; Zhang, Xumu, Tetrahedron Letters, 2016, 57(6), 658-662

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Oxygen Catalysts: Palladium diiodide Solvents: 1,2-Dimethoxyethane ;  15 h, 20 atm, 100 °C
Reference
An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones
Gabriele, Bartolo; Mancuso, Raffaella; Salerno, Giuseppe; Costa, Mirco, Journal of Organic Chemistry, 2003, 68(2), 601-604

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones
Nguyen, Thanh Binh, 2008, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Chlorodiphenylphosphine Solvents: Acetonitrile ;  15 - 20 min, -40 °C; -40 °C → rt; overnight, rt
Reference
Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations
Paz, Jairo; Perez-Balado, Carlos; Iglesias, Beatriz; Munoz, Luis, Journal of Organic Chemistry, 2010, 75(9), 3037-3046

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
Reference
The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones
Casadei, M. Antonietta; Feroci, Marta; Inesi, Achille; Rossi, Leucio; Sotgiu, Giovanni, Journal of Organic Chemistry, 2000, 65(15), 4759-4761

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: (±)-Propylene oxide Solvents: Chloroform ;  60 min, 150 °C; 2 min, 150 °C → 50 °C
Reference
Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiation
Minor-Villar, Leticia; Tello-Aburto, Rodolfo; Olivo, Horacio F.; Fuentes, Aydee; Romero-Ortega, Moises, Synlett, 2012, 23(19), 2835-2839

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 12 h, rt
1.2 Reagents: Water ;  rt
Reference
Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-ones
Shaye, Najla Al; Chavda, Sameer; Coulbeck, Elliot; Eames, Jason; Yohannes, Yonas, Tetrahedron: Asymmetry, 2011, 22(4), 439-463

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Water ;  rt
Reference
Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-ones
Shaye, Najla Al; Benoit, David M.; Chavda, Sameer; Coulbeck, Elliot; Dingjan, Marco; et al, Tetrahedron: Asymmetry, 2011, 22(4), 413-438

Synthetic Circuit 11

Reaction Conditions
Reference
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ;  5 h, 110 °C
Reference
Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-ones
Cwik, Agnieszka; Fuchs, Aliz; Hell, Zoltan; Boejtoes, Ildiko; Halmai, Dora; et al, Organic & Biomolecular Chemistry, 2005, 3(6), 967-969

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene
Reference
A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids
Lewis, Norman; McKillop, Alexander; Taylor, Richard J. K.; Watson, Robert J., Synthetic Communications, 1995, 25(4), 561-8

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Triethylamine ,  Triphenylphosphine Solvents: Acetonitrile
Reference
Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanes
Kubota, Tasuhiko; Kodaka, Masato; Tomohiro, Takenori; Okuno, Hiroaki, Journal of the Chemical Society, 1993, (1), 5-6

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Selenium Solvents: Acetonitrile ;  15 min, 30 °C
1.2 Reagents: Oxygen ;  9 h, 30 °C
Reference
A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanols
Li, Peng; Yuan, Xiaohua; Wang, Shudong; Lu, Shiwei, Tetrahedron, 2007, 63(50), 12419-12423

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate
Reference
New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reaction
Li, Guigen; Lenington, Robert; Willis, Steven; Kim, Sun Hee, Journal of the Chemical Society, 1998, (11), 1753-1754

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 h, 80 °C
Reference
Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols
Veeraswamy, S.; Reddy, K. Indrasena; Ragavan, R. Venkat; Yennam, Satyanarayana; Jayashree, A., Chemistry Letters, 2013, 42(2), 109-111

(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials

(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products

(4R)-4-phenyl-1,3-oxazolidin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one
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Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:52
Price($):166.0

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